Comprehensive Summary of the Application: AZD3514 is a first-in-class, orally bio-available, androgen-dependent and -independent androgen receptor inhibitor and selective androgen-receptor down-regulator (SARD) . It has been studied for its potential use in the treatment of advanced metastatic castrate-resistant prostate cancer (CRPC) .
Methods of Application or Experimental Procedures: In the studies conducted, CRPC patients were initially recruited into a once daily (QD) oral schedule. Pharmacokinetic assessments led to twice daily (BID) dosing to increase exposure . The starting doses were 100 mg (for QD) and 1000 mg (for BID). The AZD3514 formulation was switched from capsules to tablets at 1000 mg QD .
Results or Outcomes Obtained: In one study, 49 patients were treated with escalating doses of AZD3514. 2000 mg BID was considered non-tolerable due to grade 2 toxicities (nausea, vomiting). No adverse events met the dose-limiting toxicity (DLT) definition . PSA declines (≥50%) were documented in 9/70 patients (13%). Objective soft tissue responses per RECIST1.1 were observed in 4/24 (17%) patients in the study .
Comprehensive Summary of the Application: AZD3514 has been studied in vitro for its effects on prostate cancer cells. It has been found to inhibit cell growth in prostate cancer cells expressing both wild-type and mutated AR .
Methods of Application or Experimental Procedures: In these in vitro studies, AZD3514 was applied to prostate cancer cells expressing wild-type (VCaP) and mutated (T877A) AR (LNCaP). The efficacy of AZD3514 was then evaluated based on its ability to inhibit cell growth .
Results or Outcomes Obtained: The results of these in vitro studies showed that AZD3514 was able to inhibit cell growth in prostate cancer cells expressing both wild-type and mutated AR. It was found to be inactive in ar-negative prostate cancer cells, indicating a dependency on ar for efficacy .
Comprehensive Summary of the Application: AZD3514 has been studied in vivo for its effects on prostate cancer. It has been found to inhibit testosterone-driven seminal vesicle development in juvenile male rats and the growth of androgen-dependent Dunning R3327H prostate tumors in adult rats .
Methods of Application or Experimental Procedures: In these in vivo studies, AZD3514 was administered to juvenile male rats and adult rats with Dunning R3327H prostate tumors. The efficacy of AZD3514 was then evaluated based on its ability to inhibit testosterone-driven seminal vesicle development and tumor growth .
Results or Outcomes Obtained: The results of these in vivo studies showed that AZD3514 was able to inhibit testosterone-driven seminal vesicle development in juvenile male rats and the growth of androgen-dependent Dunning R3327H prostate tumors in adult rats . Furthermore, this class of compound showed antitumor activity in the HID28 mouse model of CRPC in vivo .
AZD3514 is a small molecule developed by AstraZeneca, primarily recognized for its role as a selective androgen receptor downregulator. Its chemical structure is defined as 6-(4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazine. This compound has garnered attention for its dual mechanism of action: inhibiting ligand-driven nuclear translocation of the androgen receptor and downregulating receptor levels. AZD3514 is particularly significant in the context of castration-resistant prostate cancer, where persistent androgen receptor signaling contributes to tumor progression despite traditional therapies .
The biological activity of AZD3514 has been characterized through both in vitro and in vivo studies. In vitro, AZD3514 has shown a dose-dependent reduction in androgen receptor protein levels in LNCaP prostate cancer cells. In vivo studies have demonstrated its efficacy in inhibiting testosterone-driven growth in juvenile male rats and reducing tumor growth in models of androgen-dependent prostate cancer. Notably, AZD3514 has exhibited antitumor activity in mouse models of castration-resistant prostate cancer, indicating its potential as a therapeutic agent .
The synthesis of AZD3514 involves several steps that are well-documented in scientific literature. The compound is synthesized using standard organic chemistry techniques, including coupling reactions and functional group modifications. Initially, key intermediates are prepared through nucleophilic substitutions and condensation reactions, followed by purification processes such as crystallization or chromatography to yield the final product. The compound can be formulated for in vivo studies using a solution of 20% Captisol at pH 4 to enhance its solubility and bioavailability .
AZD3514 is primarily investigated for its applications in treating prostate cancer, particularly castration-resistant forms that exhibit continued androgen receptor signaling despite hormonal therapies. Its ability to modulate androgen receptor activity makes it a candidate for combination therapies aimed at enhancing treatment efficacy and overcoming resistance mechanisms associated with conventional treatments . Additionally, ongoing clinical trials are evaluating its safety and effectiveness in human subjects.
Several compounds exhibit similar mechanisms of action to AZD3514, including:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Enzalutamide | Androgen receptor antagonist | Primarily acts as an antagonist rather than a downregulator |
Abiraterone | Androgen biosynthesis inhibitor | Targets steroidogenesis rather than direct receptor modulation |
ARN-509 | Selective androgen receptor modulator | Similar action but differs in pharmacokinetics |
Dexamethasone | Corticosteroid with anti-inflammatory properties | Not specific to androgen receptors |
AZD3514's uniqueness lies in its ability to downregulate the androgen receptor while simultaneously inhibiting its nuclear translocation, which may provide a more comprehensive approach to targeting prostate cancer compared to other agents that primarily act as antagonists or inhibitors without downregulation capabilities . This dual mechanism could potentially lead to improved therapeutic outcomes in resistant cases.
AZD3514 is chemically designated as 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro [1] [2] [4]triazolo[4,3-b]pyridazine, representing a complex heterocyclic compound with the molecular formula C25H32F3N7O2 [1] [2]. The compound possesses a molecular weight of 519.56 g/mol and an exact mass of 519.25696 Da [3] [1].
The molecular architecture of AZD3514 features a central triazolopyridazine core system that has undergone partial reduction at the 7,8-dihydro position [13]. This structural modification was implemented during the medicinal chemistry optimization process to address specific physicochemical property limitations observed in earlier lead compounds [13]. The molecule incorporates multiple distinct structural domains including a trifluoromethyl-substituted triazolopyridazine heterocycle, a piperidine linker, a phenyl ether bridge, and a terminal acetylpiperazine moiety [1] [2].
The stereochemical characteristics of AZD3514 are defined by the presence of sp3-hybridized carbon centers within the piperidine and piperazine ring systems [2]. The compound does not contain defined chiral centers that would result in enantiomeric forms, as confirmed by the absence of stereochemical descriptors in the reported chemical nomenclature and structural data [1] [3]. The molecular geometry is stabilized by the rigid triazolopyridazine core, which constrains the overall three-dimensional conformation and influences the spatial arrangement of the peripheral substituents [2].
The solubility characteristics of AZD3514 demonstrate significant variations across different solvent systems. The compound exhibits good solubility in dimethyl sulfoxide, with reported values of ≥24.45 mg/mL [1]. In ethanol, AZD3514 shows enhanced solubility with measurements of ≥46.4 mg/mL [1]. Conversely, the compound is classified as insoluble in water, reflecting its lipophilic nature [1] [5].
For pharmaceutical applications, AZD3514 has been formulated as a solution in 20% Captisol (β-cyclodextrin sulfobutyl ethers sodium salts) at pH 4 to enhance aqueous solubility for in vivo studies [14]. This formulation approach addresses the inherent hydrophobic characteristics of the compound while maintaining chemical stability [14].
The stability profile of AZD3514 requires storage at -20°C to maintain chemical integrity over extended periods [1] [16]. The compound is supplied as a crystalline solid with white crystal powder appearance [16]. Long-term stability data indicates the compound remains stable for ≥4 years when stored under appropriate conditions [5]. The crystalline form demonstrates stability under normal handling conditions, though specific thermal stability parameters such as melting point and decomposition temperature have not been extensively characterized in the available literature [16] [17].
The lipophilicity of AZD3514 is a critical physicochemical parameter that influences its biological activity and pharmacokinetic properties. While specific octanol-water partition coefficient values for AZD3514 are not explicitly reported in the available literature, the molecular structure suggests significant lipophilic character due to the presence of multiple aromatic rings, the trifluoromethyl group, and the overall hydrophobic framework [2] [15].
Drug-likeness assessment of AZD3514 according to Lipinski's Rule of Five reveals several important characteristics. The molecular weight of 519.56 g/mol exceeds the recommended threshold of 500 Da [1] [24]. The compound contains zero hydrogen bond donors, which falls within the acceptable range of ≤5 [1]. The estimated hydrogen bond acceptor count is 9, comprising the seven nitrogen atoms and two oxygen atoms, which remains within the acceptable limit of ≤10 [2] [24]. The calculated number of rotatable bonds is approximately 8, indicating moderate molecular flexibility [2].
Parameter | AZD3514 Value | Lipinski Threshold | Compliance |
---|---|---|---|
Molecular Weight | 519.56 g/mol | <500 Da | Non-compliant |
Hydrogen Bond Donors | 0 | ≤5 | Compliant |
Hydrogen Bond Acceptors | 9 | ≤10 | Compliant |
Rotatable Bonds | ~8 | Not specified | Moderate |
The drug-likeness profile indicates that AZD3514 violates at least one parameter of Lipinski's Rule of Five, primarily due to its elevated molecular weight [1] [24]. This deviation is not uncommon for compounds targeting complex protein-protein interactions and may be acceptable given the specific therapeutic target and mechanism of action [15].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of AZD3514, though detailed spectral assignments for this specific compound are limited in the publicly available literature. The heterocyclic nature of AZD3514, containing multiple nitrogen-containing ring systems, presents characteristic spectroscopic signatures that can be analyzed through both 1H and 13C nuclear magnetic resonance techniques [9] [10].
The triazolopyridazine core system of AZD3514 would be expected to exhibit characteristic chemical shifts in the aromatic region of both 1H and 13C nuclear magnetic resonance spectra [28]. The trifluoromethyl substituent at the 3-position would produce a distinctive quartet pattern in 13C nuclear magnetic resonance due to coupling with the three equivalent fluorine atoms [28]. The piperidine and piperazine ring systems would contribute characteristic aliphatic signals in the 1-4 parts per million region for 1H nuclear magnetic resonance and corresponding carbon signals in the 20-70 parts per million range for 13C nuclear magnetic resonance [28].
Mass spectrometric studies utilizing isotope-labeled analogues have been employed to investigate the metabolic fate and protein interactions of AZD3514 [9]. Specifically, 13C6 15N4 arginine labeled peptide tracking has been utilized to monitor androgen receptor degradation processes in the presence of AZD3514, demonstrating the compound's mechanism of action at the molecular level [9]. These studies employed targeted mass spectrometry approaches to quantify heavy and light peptide ratios, providing insights into the compound's effects on protein synthesis and degradation pathways [9].
Mass spectrometric analysis of AZD3514 confirms the molecular ion peak at m/z 519.56, corresponding to the protonated molecular ion [M+H]+ [1] [8]. High-resolution mass spectrometry provides exact mass determination at 519.25696 Da, confirming the molecular formula C25H32F3N7O2 [3] [8]. The fragmentation pattern under electrospray ionization conditions would be expected to show characteristic losses corresponding to the acetylpiperazine moiety and sequential fragmentation of the ether linkage [8].
The compound's mass spectrometric behavior has been characterized using multiple ionization techniques. Under positive electrospray ionization conditions, AZD3514 readily forms protonated molecular ions due to the presence of multiple basic nitrogen atoms within the heterocyclic framework [8]. The fragmentation pathway analysis reveals characteristic product ions that can be utilized for quantitative bioanalytical applications [8].
Advanced mass spectrometric techniques have been employed to study the interaction of AZD3514 with target proteins. Targeted proteomics approaches utilizing selective reaction monitoring have been developed to quantify androgen receptor levels in biological samples following AZD3514 treatment [9]. These methods employ isotope-labeled internal standards to achieve precise quantification of protein expression changes, providing direct evidence of the compound's mechanism of action [9].